Medetomidine

Catalog No.
S568375
CAS No.
86347-14-0
M.F
C13H16N2
M. Wt
200.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Medetomidine

CAS Number

86347-14-0

Product Name

Medetomidine

IUPAC Name

5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)

InChI Key

CUHVIMMYOGQXCV-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C

Synonyms

Hydrochloride, Medetomidine, Levomedetomidine, Medetomidine, Medetomidine Hydrochloride, MPV 785, MPV-785, MPV785

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C

Anesthesia and Analgesia:

  • Veterinary medicine: Medetomidine is widely used in veterinary anesthesia for various procedures due to its sedative, analgesic, and muscle relaxant properties. It's particularly beneficial in reducing the required dosage of other anesthetic agents, minimizing potential side effects [].
  • Functional Magnetic Resonance Imaging (fMRI) Studies: The combined use of medetomidine with isoflurane, a potent inhalational anesthetic, is increasingly employed in fMRI studies of the rodent brain. This combination allows for prolonged data acquisition while maintaining adequate sedation and minimal movement in the animal [].

Pain Management Research:

  • Analgesic effects: Studies investigating medetomidine's analgesic properties indicate its potential for pain management in various contexts. Research suggests its effectiveness in treating both acute and chronic pain conditions [].
  • Opioid-sparing effects: Medetomidine can potentially reduce the dependence on opioid pain medications. Studies show that combining medetomidine with opioids can achieve similar analgesic effects while using lower opioid doses, thereby minimizing the risk of addiction and its associated side effects [].

Other Research Applications:

  • Physiological studies: Medetomidine's ability to activate alpha-2 adrenergic receptors makes it a valuable tool for researchers studying various physiological processes. These include its effects on blood pressure, heart rate, body temperature, and blood sugar levels [].
  • Neurological research: Medetomidine can be used to study the function of the central nervous system, particularly the role of alpha-2 adrenergic receptors in various brain functions, including sleep, anxiety, and learning [].

Medetomidine is a synthetic compound classified as an alpha-2 adrenergic receptor agonist, primarily used in veterinary medicine as a sedative and analgesic. Its chemical structure is identified as 4-(α,2,3-trimethylbenzyl)imidazole hydrochloride, and it is typically administered in its hydrochloride salt form, known as medetomidine hydrochloride. This compound is particularly effective for inducing sedation and analgesia in small and large animals, making it a valuable tool in surgical procedures and veterinary practices .

Medetomidine acts as a highly selective alpha-2 adrenergic agonist, mimicking the effects of norepinephrine at these receptor sites in the central nervous system []. This activation leads to a cascade of cellular events, including:

  • Decreased release of neurotransmitters like norepinephrine and epinephrine, resulting in sedation and analgesia [].
  • Modulation of blood pressure and heart rate [].
  • Lowering of body temperature [].

These effects create a state of calmness and reduced pain perception in animals, making Medetomidine valuable for veterinary procedures.

Medetomidine should only be administered by licensed veterinarians. While generally safe, potential side effects include:

  • Bradycardia (slow heart rate) [].
  • Hypotension (low blood pressure) [].
  • Respiratory depression at high doses [].
  • Apnea (temporary cessation of breathing) can occur in rare cases [].

Medetomidine acts primarily through its interaction with alpha-2 adrenergic receptors, which are G-protein coupled receptors. Upon binding to these receptors, medetomidine inhibits the release of norepinephrine, leading to decreased sympathetic outflow and resulting in sedation and analgesia. The pharmacological effects of medetomidine are dose-dependent, with lower doses providing mild sedation and higher doses resulting in profound sedation and analgesia .

The compound undergoes metabolic transformations primarily in the liver, where it is oxidized. The metabolites are subsequently excreted via urine. The half-life of medetomidine ranges from one to two hours following administration .

Medetomidine exhibits significant biological activity as an alpha-2 adrenergic agonist. Its primary effects include:

  • Sedation: Induces a state of calmness and reduced anxiety.
  • Analgesia: Provides pain relief by elevating the pain threshold.
  • Cardiovascular Effects: Initially causes hypertension followed by bradycardia (decreased heart rate) and hypotension (decreased blood pressure).
  • Respiratory Effects: Can lead to respiratory depression in some cases.
  • Metabolic Effects: Increases blood glucose levels due to reduced insulin secretion .

The synthesis of medetomidine involves several steps, including the formation of the imidazole ring. A commercially viable synthesis method has been developed that includes the use of copper(I) complexes during the final stages of production. This method emphasizes efficiency and cost-effectiveness while ensuring high yields of the desired product. The synthesis typically starts from readily available precursors that undergo various chemical transformations to form the final compound .

Medetomidine is predominantly used in veterinary medicine for:

  • Sedation: Used before surgical procedures to calm animals.
  • Analgesia: Provides pain relief during and after surgeries.
  • Premedication: Used as an adjunct to general anesthesia to enhance sedation and analgesia.

Its use is particularly common in dogs and cats but can also extend to larger animals in veterinary settings .

Medetomidine interacts with various receptors beyond its primary target:

  • Alpha-1 Adrenergic Receptors: While primarily an agonist at alpha-2 receptors, medetomidine also shows some affinity for alpha-1 receptors, which can contribute to its cardiovascular effects.
  • Drug Interactions: Medetomidine can potentiate the effects of other sedatives or anesthetics, necessitating careful monitoring when used in combination with other drugs .

Several compounds share structural or functional similarities with medetomidine. Below is a comparison highlighting their unique features:

Compound NameTypePrimary UseUnique Features
DexmedetomidineAlpha-2 AgonistSedative/AnalgesicThe active isomer of medetomidine; more potent
ClonidineAlpha-2 AgonistAntihypertensivePrimarily used for hypertension management
XylazineAlpha-2 AgonistSedative/AnalgesicUsed in both veterinary and human medicine; less selective than medetomidine
RomifidineAlpha-2 AgonistSedative/AnalgesicSimilar uses but with different pharmacokinetics

Medetomidine's unique profile as a highly selective alpha-2 adrenergic agonist distinguishes it from these similar compounds, particularly in its application as a veterinary sedative and analgesic .

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

200.131348519 g/mol

Monoisotopic Mass

200.131348519 g/mol

Heavy Atom Count

15

UNII

MR15E85MQM

Related CAS

86347-15-1 (hydrochloride)

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H370: Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

86347-14-0

Wikipedia

Medetomidine
(E,E)-2,4-Decadienal

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15
Hellebrekers LJ: [Medetomidine]. Tijdschr Diergeneeskd. 1996 Nov 1;121(21):634. [PMID:8966714]
Mohammad FK, Zangana IK, Abdul-Latif AR: Medetomidine sedation in sheep. Zentralbl Veterinarmed A. 1993 Jun;40(5):328-31. [PMID:8212947]
Jones P, Hoare C: Medetomidine in horses. Vet Rec. 1991 Nov 23;129(21):476. [PMID:1763477]
Salonen JS: Pharmacokinetics of medetomidine. Acta Vet Scand Suppl. 1989;85:49-54. [PMID:2571277]
Crighton M: Diuresis following medetomidine. Vet Rec. 1990 Feb 24;126(8):201. [PMID:2316155]
Manners H: Anaesthesia following medetomidine. Vet Rec. 1990 Feb 17;126(7):174. [PMID:2309424]
Vaha-Vahe T: The clinical efficacy of medetomidine. Acta Vet Scand Suppl. 1989;85:151-3. [PMID:2571266]
Ko JC, Heaton-Jones TG, Nicklin CF: Evaluation of the sedative and cardiorespiratory effects of medetomidine, medetomidine-butorphanol, medetomidine-ketamine, and medetomidine-butorphanol-ketamine in ferrets. J Am Anim Hosp Assoc. 1997 Sep-Oct;33(5):438-48. [PMID:9278121]
Raekallio M, Tulamo RM, Valtamo T: Medetomidine-midazolam sedation in sheep. Acta Vet Scand. 1998;39(1):127-34. [PMID:9592953]
Verstegen J, Fargetton X, Ectors F: Medetomidine/ketamine anaesthesia in cats. Acta Vet Scand Suppl. 1989;85:117-23. [PMID:2571260]

Explore Compound Types